molecular formula C23H27N5O5 B2393591 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate CAS No. 1351610-46-2

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Cat. No.: B2393591
CAS No.: 1351610-46-2
M. Wt: 453.499
InChI Key: SNFRLYAAMNKXNY-UHFFFAOYSA-N
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Description

The compound “2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a fused benzene and imidazole ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Piperidine rings can be synthesized through several methods, including the reduction of pyridine .


Molecular Structure Analysis

The benzimidazole moiety of the molecule is aromatic and planar, which can contribute to its stability and may influence its interactions with other molecules. The piperidine ring is a saturated heterocycle, which can exist in chair or boat conformations .


Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, benzimidazole derivatives exhibit good thermal stability and resistance to oxidation .

Mechanism of Action

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic routes, potential biological targets, and applications in medicine .

Properties

IUPAC Name

2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O.C2H2O4/c1-16-23-19-6-2-3-7-20(19)26(16)14-17-8-11-25(12-9-17)15-21(27)24-18-5-4-10-22-13-18;3-1(4)2(5)6/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,24,27);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFRLYAAMNKXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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